molecular formula C11H17Cl2FN2 B2357183 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride CAS No. 2375260-10-7

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride

Cat. No.: B2357183
CAS No.: 2375260-10-7
M. Wt: 267.17
InChI Key: CJKLDKAOXCJJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of fluorinated amines This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto the phenyl ring. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the pyrrolidine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    Fluorinated Pyridines: Compounds with similar fluorine substitution, used in various biological and industrial applications.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c1-11(13)6-7-14(8-11)10-4-2-9(12)3-5-10;;/h2-5H,6-8,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKLDKAOXCJJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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